5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, along with a carbonitrile group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of 2-(2-fluorobenzoyl) malononitrile. The process begins with the dissolution of 2-(2-fluorobenzoyl) malononitrile in a suitable solvent, followed by the addition of a metal catalyst and glacial acetic acid. The mixture is then subjected to vacuum conditions and hydrogen replacement, followed by heating to initiate the first reduction reaction. After cooling and filtering, Raney nickel and water are added to the reaction solution, and the mixture is again subjected to vacuum conditions and hydrogen replacement, followed by a second reduction reaction. The final product is obtained by filtering, concentrating the filtrate under reduced pressure, and drying .
Industrial Production Methods
For industrial-scale production, the one-pot synthesis method is preferred due to its efficiency and cost-effectiveness. This method involves the use of 2-(2-fluorobenzoyl) malononitrile as the starting material, which undergoes a series of reactions including reduction and cyclization to yield this compound. The process is designed to minimize the generation of waste and reduce the overall production cost, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): This compound is a potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers.
Thiophene Derivatives: These compounds share structural similarities with pyrroles and are studied for their biological activities and potential therapeutic applications.
Uniqueness
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a fluorophenyl group and a carbonitrile group attached to the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications and differentiating it from other similar compounds .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-10-4-2-1-3-9(10)11-5-8(6-13)7-14-11/h1-5,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFHFJZEDEKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255372 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240948-77-9 | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240948-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240948779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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